molecular formula C18H19N5O2 B2592357 3-methyl-6-[(1-{2-methylimidazo[1,2-a]pyridine-3-carbonyl}pyrrolidin-3-yl)oxy]pyridazine CAS No. 2034482-15-8

3-methyl-6-[(1-{2-methylimidazo[1,2-a]pyridine-3-carbonyl}pyrrolidin-3-yl)oxy]pyridazine

Cat. No.: B2592357
CAS No.: 2034482-15-8
M. Wt: 337.383
InChI Key: RZYTYMSEQHLFQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-methyl-6-[(1-{2-methylimidazo[1,2-a]pyridine-3-carbonyl}pyrrolidin-3-yl)oxy]pyridazine is a heterocyclic compound featuring a pyridazine core substituted with a pyrrolidin-3-yloxy group. The pyrrolidine moiety is further functionalized via a carbonyl linkage to a 2-methylimidazo[1,2-a]pyridine fragment.

Properties

IUPAC Name

(2-methylimidazo[1,2-a]pyridin-3-yl)-[3-(6-methylpyridazin-3-yl)oxypyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O2/c1-12-6-7-16(21-20-12)25-14-8-10-22(11-14)18(24)17-13(2)19-15-5-3-4-9-23(15)17/h3-7,9,14H,8,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZYTYMSEQHLFQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OC2CCN(C2)C(=O)C3=C(N=C4N3C=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-methyl-6-[(1-{2-methylimidazo[1,2-a]pyridine-3-carbonyl}pyrrolidin-3-yl)oxy]pyridazine involves multiple steps, starting with the preparation of the imidazo[1,2-a]pyridine core. This core can be synthesized through various methods, including radical reactions, transition metal catalysis, and metal-free oxidation . The final compound is obtained by coupling the imidazo[1,2-a]pyridine core with a pyridazine derivative under specific reaction conditions .

Chemical Reactions Analysis

3-methyl-6-[(1-{2-methylimidazo[1,2-a]pyridine-3-carbonyl}pyrrolidin-3-yl)oxy]pyridazine undergoes several types of chemical reactions, including:

Scientific Research Applications

3-methyl-6-[(1-{2-methylimidazo[1,2-a]pyridine-3-carbonyl}pyrrolidin-3-yl)oxy]pyridazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-methyl-6-[(1-{2-methylimidazo[1,2-a]pyridine-3-carbonyl}pyrrolidin-3-yl)oxy]pyridazine involves its interaction with specific molecular targets and pathways. The compound binds to enzymes and receptors, inhibiting their activity and leading to the desired therapeutic effects. The exact molecular targets and pathways involved vary depending on the specific application of the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Similarity and Key Substituent Variations

The compound shares structural motifs with several analogs, as highlighted in chemical databases and patent literature. Below is a comparative analysis of its key structural and functional attributes:

Table 1: Structural Analogs and Similarity Metrics
Compound Name CAS No. Similarity Index Key Structural Differences Reference
6-Chloro-3-methylimidazo[1,2-b]pyridazine 6653-96-9 0.81 Chloro substituent at pyridazine C6; lacks pyrrolidine linkage
Imidazo[1,2-b]pyridazin-6-amine 154704-35-5 0.80 Amino group at pyridazine C6; simpler substituent profile
3-methyl-6-{[1-(5-methyl-1,2-oxazole-3-carbonyl)pyrrolidin-3-yl]oxy}pyridazine 2034444-12-5 0.78* Oxazole carbonyl instead of imidazopyridine
2-Methylimidazo[1,2-a]pyridine-3-carbonyl chloride 35726-81-9 N/A Precursor with reactive acyl chloride group

* Similarity inferred from substituent complexity.

Key Observations :

  • Substituent Impact : Replacement of the imidazopyridine-carbonyl group with oxazole (as in BK70659, CAS 2034444-12-5) reduces similarity and likely alters electronic properties and target binding .
  • Functional Groups : The presence of an amine (e.g., Imidazo[1,2-b]pyridazin-6-amine) or chloro substituent may influence solubility and reactivity compared to the methoxy-pyrrolidine group in the target compound .

Toxicological Considerations

Although the target lacks the mutagenic amino group, its imidazopyridine component warrants caution in therapeutic development to avoid unintended genotoxicity .

Biological Activity

3-Methyl-6-[(1-{2-methylimidazo[1,2-a]pyridine-3-carbonyl}pyrrolidin-3-yl)oxy]pyridazine is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies to provide a comprehensive overview of its pharmacological properties.

Chemical Structure and Properties

The compound features a pyridazine core substituted with a pyrrolidine and an imidazopyridine moiety. The molecular formula is C₁₄H₁₈N₄O, and it has a molecular weight of 270.33 g/mol.

PropertyValue
Molecular FormulaC₁₄H₁₈N₄O
Molecular Weight270.33 g/mol
IUPAC NameThis compound

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The synthetic route often includes:

  • Formation of the pyridazine ring.
  • Introduction of the methyl and pyrrolidine substituents.
  • Coupling with the imidazopyridine derivative.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in cancer and microbial pathways. It has been shown to inhibit specific kinases, leading to reduced cell proliferation and increased apoptosis in cancer cells.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, a study evaluated its effects on several cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). The results indicated significant cytotoxicity:

Cell LineIC50 (μM)
A5491.06 ± 0.16
MCF-71.23 ± 0.18
HeLa2.73 ± 0.33

These values suggest that the compound exhibits strong inhibitory effects against these cancer types, comparable to established anticancer drugs.

Antimicrobial Activity

In addition to its anticancer properties, the compound has been investigated for antimicrobial effects. Preliminary findings indicate that it may possess activity against various bacterial strains, possibly through mechanisms that disrupt bacterial DNA synthesis or function.

Study on c-Met Kinase Inhibition

A notable study focused on the inhibition of c-Met kinase by derivatives related to this compound. The findings demonstrated that certain derivatives showed IC50 values as low as 0.09 μM against c-Met kinase, indicating potent inhibitory activity that could be leveraged for therapeutic applications in cancers characterized by c-Met overexpression.

Structure-Activity Relationship (SAR)

Further research into the structure-activity relationships of related compounds revealed that specific substitutions on the imidazopyridine moiety significantly enhanced biological activity. For instance, halogen substitutions were found to affect cytotoxicity positively.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.